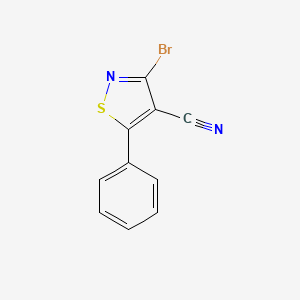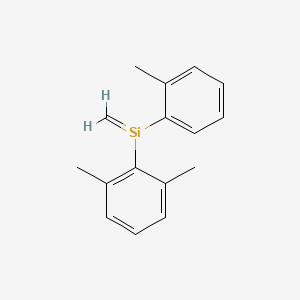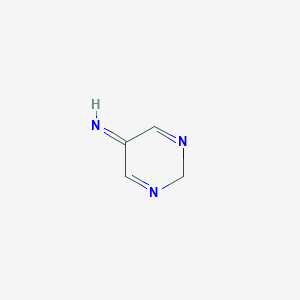
5(2H)-Pyrimidinimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5(2H)-Pyrimidinimine is a heterocyclic compound featuring a pyrimidine ring with an imine group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5(2H)-Pyrimidinimine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of guanidine with β-dicarbonyl compounds, which undergoes cyclization to form the pyrimidine ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 5(2H)-Pyrimidinimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine derivatives with different functional groups.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: The imine group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in substitution reactions, typically under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can have different biological and chemical properties depending on the substituents introduced.
Applications De Recherche Scientifique
5(2H)-Pyrimidinimine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of nucleotide metabolism.
Medicine: Research is ongoing into its potential as an antiviral and anticancer agent due to its ability to interfere with DNA and RNA synthesis.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5(2H)-Pyrimidinimine involves its interaction with molecular targets such as enzymes and nucleic acids. The imine group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the compound can intercalate into DNA, disrupting its structure and function, which is particularly relevant in its potential anticancer activity.
Comparaison Avec Des Composés Similaires
2H-Pyrimidinone: Similar in structure but with an oxygen atom instead of an imine group.
4H-Pyrimidinone: Another structural isomer with different reactivity and properties.
2H-Pyran: A related heterocycle with oxygen in the ring, showing different chemical behavior.
Uniqueness: 5(2H)-Pyrimidinimine is unique due to its imine group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly interesting for medicinal chemistry applications, where such interactions can be leveraged for therapeutic purposes.
Propriétés
Numéro CAS |
220560-94-1 |
|---|---|
Formule moléculaire |
C4H5N3 |
Poids moléculaire |
95.10 g/mol |
Nom IUPAC |
2H-pyrimidin-5-imine |
InChI |
InChI=1S/C4H5N3/c5-4-1-6-3-7-2-4/h1-2,5H,3H2 |
Clé InChI |
KEYPVAFHWHPCOK-UHFFFAOYSA-N |
SMILES canonique |
C1N=CC(=N)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea](/img/structure/B12584291.png)
![5-[4-(Benzylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine](/img/structure/B12584293.png)

![1-Ethoxy-4-{[(2-methylprop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B12584306.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B12584313.png)
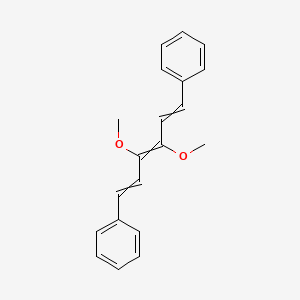
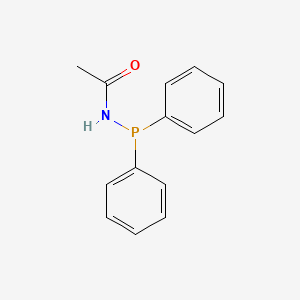
![5-Isothiazolecarboxamide, N-[2-(aminocarbonyl)phenyl]-3,4-dichloro-](/img/structure/B12584335.png)
![1-(2,4-Dimethoxyphenyl)ethanone 2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazone](/img/structure/B12584336.png)
![Benzene, [(4-methyl-3-pentenyl)thio]-](/img/structure/B12584339.png)
![[2-(2-Aminoethyl)-5-nitrophenyl]methanol](/img/structure/B12584342.png)
![N-Cyclopentyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12584348.png)
